4-Chloro-1H-imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHVQQDASRBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroimidazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles
- Alcohol derivatives
- Carboxylate salts
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1H-imidazole-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential drug candidates.
- Antiviral Activity : Research indicates that certain derivatives of imidazole-2-carboxylic acids exhibit antiviral properties. For instance, studies have shown that modifications to the imidazole ring can enhance inhibitory effects against viruses such as HIV . Specifically, compounds derived from this compound have demonstrated moderate antiviral activity, making them subjects of interest for further development .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Its structural features contribute to the efficacy of various derivatives against bacterial strains, making it a candidate for developing new antibiotics . The presence of the carboxylic acid moiety is believed to play a significant role in enhancing antimicrobial potency.
Synthetic Methodologies
The synthesis of this compound and its derivatives has been the focus of numerous studies aimed at improving yield and efficiency.
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. For example, one method involves reacting 4-chloroaniline with carbon dioxide under superatmospheric pressure, yielding high-purity products suitable for further functionalization . This method emphasizes cost-effectiveness and scalability, which are critical for industrial applications.
- Use as a Building Block : The compound is often used as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions allows chemists to create diverse imidazole derivatives with tailored properties for specific applications in drug discovery .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound in drug development and other fields.
| Study | Findings |
|---|---|
| Study 1 | This study demonstrated that certain derivatives exhibited significant antiviral activity against HIV, highlighting the potential for developing new antiviral agents. |
| Study 2 | Investigated the synthesis of imidazole derivatives as intermediates for angiotensin II antagonists, showcasing the compound's utility in cardiovascular drug development. |
| Study 3 | Focused on synthesizing novel benzimidazole derivatives with anti-glucosidase activity, indicating the versatility of imidazole-based compounds in metabolic disease treatment. |
Mechanism of Action
The mechanism of action of 4-Chloro-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues by Substituent Position and Functional Groups
The following table summarizes key structural analogues of 4-Chloro-1H-imidazole-2-carboxylic acid, highlighting differences in substituent positions, molecular weights, and functional groups:
Key Comparative Insights
Substituent Effects on Reactivity and Acidity
- Chloro vs. Amino Groups: The chloro group at C4 in this compound increases the acidity of the carboxylic acid group (pKa ~2-3) compared to its amino-substituted analogue (4-Amino-1H-imidazole-2-carboxylic acid, pKa ~4-5) due to electron-withdrawing effects .
- Positional Isomerism : Moving the carboxylic acid group from C2 (as in the title compound) to C4 (e.g., 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) alters hydrogen-bonding patterns and coordination behavior, as seen in crystal structures of related imidazole dicarboxylates .
Coordination Chemistry
Imidazole-4,5-dicarboxylic acid derivatives are well-documented as versatile N,O-donor ligands in coordination polymers .
Pharmaceutical Relevance
- Bioisosteric Replacements : The 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-22-7) demonstrates how aryl substituents enhance lipophilicity and receptor binding, a strategy applicable to optimizing the title compound for drug design .
- Prodrug Potential: The carboxylic acid group in this compound can be esterified or amidated to improve bioavailability, a common modification seen in derivatives like 4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS 252206-28-3) .
Biological Activity
4-Chloro-1H-imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C4H3ClN2O2. The compound features a chlorine atom at the 4-position of the imidazole ring and a carboxylic acid group at the 2-position, contributing to its biological activity.
Antiviral Activity
Research indicates that this compound derivatives have notable antiviral properties, particularly against HIV-1 integrase. In a study evaluating various compounds, several derivatives exhibited percentage inhibition rates exceeding 50%, suggesting their potential as antiviral agents.
Table 1: Antiviral Activity of 4-Chloro-1H-imidazole Derivatives
| Compound | Percentage Inhibition (%) | CC₅₀ (µM) |
|---|---|---|
| Compound 11h | 40% | 50.4 |
| Compound 10e | 83% | >200 |
| Compound 11a | 67% | >200 |
| Compound 11g | 50% | >200 |
The best-performing derivative, Compound 11h , showed a significant antiviral percentage of 40%, although its potency was potentially influenced by its cytotoxicity at a concentration of 50.4 µM .
Antibacterial Activity
The antibacterial activity of imidazole derivatives, including this compound, has been evaluated against various bacterial strains. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 40 |
| Compound C | P. aeruginosa | <50 |
These findings suggest that specific derivatives can effectively inhibit growth in both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines, leading to reduced cell viability.
Case Study: Effects on MCF-7 Cells
In a study examining the effects on MCF-7 breast cancer cells, treatment with imidazole derivatives resulted in:
- Significant reduction in cell viability.
- Induction of apoptosis as evidenced by increased LDH enzyme activity.
- Alterations in cell cycle progression, with a notable increase in cells arrested at the S phase.
These findings underscore the potential of imidazole derivatives as anticancer agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the mechanism of action of these compounds. The binding affinity of various derivatives to target proteins involved in viral replication and bacterial resistance mechanisms was assessed.
Table 3: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound D | HIV-1 Integrase | -8.5 |
| Compound E | Bacterial Enzyme | -7.9 |
These results indicate that the structural features of imidazole derivatives facilitate strong interactions with their biological targets, enhancing their efficacy .
Q & A
Q. What are the recommended synthetic methodologies for 4-Chloro-1H-imidazole-2-carboxylic acid in academic research?
A common approach involves chlorination of a precursor imidazole carboxylic acid derivative using reagents like thionyl chloride (SOCl₂). For example, chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol with SOCl₂ yielded a chloro-substituted imidazole analog . Researchers should also consider protection/deprotection strategies for the carboxylic acid group during synthesis. For instance, Fmoc-protected imidazole derivatives require acidic or basic conditions for deprotection . Purification via recrystallization or column chromatography is critical to isolate the final product.
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR): Assign peaks for the chloro-substituted imidazole ring (e.g., δ ~7.5–8.0 ppm for aromatic protons) and carboxylic acid proton (if present).
- X-ray Crystallography: Programs like SHELXL refine crystal structures to confirm substituent positions and hydrogen-bonding networks .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using reverse-phase columns and UV detection.
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C. Use desiccants in storage vials to prevent hydrolysis. Safety protocols mandate gloves, lab coats, and fume hoods during handling due to potential skin/eye irritation .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in different pH environments?
Density Functional Theory (DFT) calculations can model hydration equilibria and protonation states. For example, studies on 2-imidazole-carboxaldehyde revealed pH-dependent hydration constants (Kₕy𝒹), where acidic conditions favor gem-diol formation . Similar models can predict tautomeric stability or nucleophilic substitution pathways for the chloro substituent.
Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar imidazole derivatives?
- Cross-Validation: Combine NMR with X-ray crystallography to resolve ambiguities in substituent positioning.
- pH-Dependent Studies: Analyze NMR spectra at varying pH levels to identify protonation-sensitive peaks .
- Isotopic Labeling: Use ¹³C-labeled derivatives to track reaction pathways and confirm mechanistic hypotheses.
Q. What mechanistic insights guide the design of this compound derivatives for pharmaceutical applications?
Substituent effects on the imidazole ring influence reactivity. For example, electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution at the 4-position. Kinetic studies on diarylimidazole analogs show that steric hindrance from bulky substituents slows nucleophilic displacement of the chloro group . These insights aid in tuning bioavailability and target binding.
Q. How does the crystalline structure of this compound influence its chemical behavior?
X-ray diffraction (refined via SHELXL) reveals hydrogen-bonding patterns between the carboxylic acid and imidazole nitrogen. These interactions stabilize the crystal lattice and may affect solubility or melting points. Structural data also inform co-crystal design for improved physicochemical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
